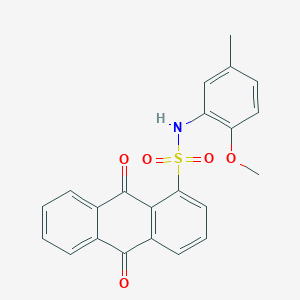![molecular formula C24H21NO3S2 B280763 N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide, commonly known as DNBS, is a chemical compound that has gained significant attention in the field of scientific research. DNBS is a sulfonamide derivative of naphthol that exhibits anti-inflammatory and immunomodulatory properties.
Wirkmechanismus
DNBS exerts its anti-inflammatory and immunomodulatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. DNBS inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
DNBS has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models of disease, including colitis, arthritis, and neuroinflammation. DNBS has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DNBS has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. DNBS is also stable under normal laboratory conditions, making it easy to store and handle. However, DNBS has some limitations as well. It can be toxic at high concentrations and may have off-target effects on other signaling pathways. Researchers must carefully consider the dose and duration of DNBS treatment to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for the study of DNBS. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. DNBS has also shown promise as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of DNBS and to optimize its therapeutic potential. Additionally, the development of new analogs and derivatives of DNBS may lead to the discovery of more potent and selective compounds for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, DNBS is a promising compound for scientific research due to its anti-inflammatory and immunomodulatory properties. Its synthesis is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While DNBS has some limitations, its potential therapeutic applications make it an important area of study for future research.
Synthesemethoden
DNBS can be synthesized by reacting 4-hydroxy-1-naphthol with 2,4-dimethylthiophenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield DNBS. The synthesis of DNBS is a relatively simple and straightforward process, making it accessible to researchers.
Wissenschaftliche Forschungsanwendungen
DNBS has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. DNBS has also been found to modulate the activity of immune cells such as T cells and B cells, making it a potential therapeutic agent for autoimmune diseases.
Eigenschaften
Molekularformel |
C24H21NO3S2 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
N-[3-(2,4-dimethylphenyl)sulfanyl-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H21NO3S2/c1-16-12-13-22(17(2)14-16)29-23-15-21(19-10-6-7-11-20(19)24(23)26)25-30(27,28)18-8-4-3-5-9-18/h3-15,25-26H,1-2H3 |
InChI-Schlüssel |
HKHPFYLQZIDRID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)

![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)

![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
